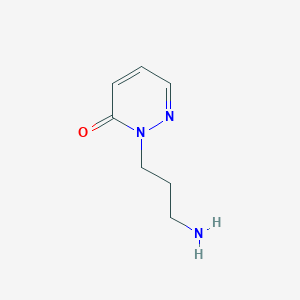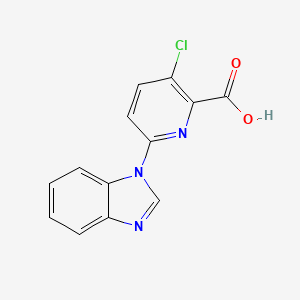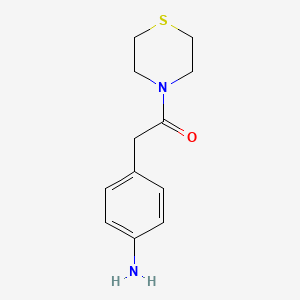
2-(3-Aminopropyl)pyridazin-3-one
Vue d'ensemble
Description
2-(3-Aminopropyl)pyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A general route for the synthesis of a novel class of pyridazin-3-one derivatives involves the reaction in acetic anhydride between 3-oxo-2-arylhydrazonopropanals and some active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem .Chemical Reactions Analysis
The chemical reactions involving pyridazin-3(2H)-one derivatives are diverse. For instance, the synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases such as PubChem .Applications De Recherche Scientifique
Activité anti-inflammatoire
Les dérivés de la pyridazin-3(2H)-one auraient des activités anti-inflammatoires prononcées . Par exemple, la 3,4-dihydro-7-méthyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one a été préparée à partir de la cyclisation intramoléculaire de 4-chloro-5-[2-chloroéthyl-amino]-2-méthyl-3(2H)-pyridazinones avec du sulfure de sodium. Ces composés se sont révélés avoir une activité anti-inflammatoire significative .
Effets cardiovasculaires
Ces composés auraient des effets cardiovasculaires tels que des activités antihypertensives et cardiotoniques . Un nouveau dérivé de pyridazinone optiquement pur a été rapporté comme un agoniste non prostanoidique de la PGI2. Il a inhibé l'agrégation induite par l'ADP des plaquettes humaines, indiquant des avantages cardiovasculaires potentiels .
Activités analgésiques et antinociceptives
Les dérivés de la pyridazin-3(2H)-one sont également connus pour leurs activités analgésiques et antinociceptives prononcées .
Activités anti-ulcéreuses
Ces composés auraient des activités anti-ulcéreuses , offrant des avantages thérapeutiques potentiels pour les troubles gastro-intestinaux.
Activités antidiabétiques et anticonvulsivantes
Des rapports récents suggèrent que les dérivés de la pyridazin-3(2H)-one peuvent également agir comme agents antidiabétiques et anticonvulsivants .
Activités anti-asthmatiques et antimicrobiennes
Les dérivés de la pyridazin-3(2H)-one ont également été rapportés comme des agents anti-asthmatiques et antimicrobiens , indiquant leur potentiel dans le traitement des troubles respiratoires et des infections.
Activité antidépressive
Les dérivés de la pyridazin-3(2H)-one ont montré un large éventail d'activités pharmacologiques telles que l'antidépresseur .
Activité anticancéreuse
Ces composés auraient également des activités anticancéreuses , suggérant leur utilisation potentielle en thérapie anticancéreuse.
Mécanisme D'action
Target of Action
It’s worth noting that pyridazinone derivatives, which include 2-(3-aminopropyl)pyridazin-3-one, have been reported to possess a wide range of pharmacological properties . These properties suggest that these compounds likely interact with multiple targets, including enzymes, receptors, and ion channels involved in various physiological processes.
Mode of Action
It’s known that many nonsteroidal anti-inflammatory and analgesic drugs act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes . Given the reported anti-inflammatory and analgesic properties of pyridazinone derivatives , it’s plausible that this compound may also act through a similar mechanism.
Biochemical Pathways
Given the diverse pharmacological activities of pyridazinone derivatives , it’s likely that these compounds affect multiple biochemical pathways. For instance, their anti-inflammatory and analgesic properties suggest they may impact the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators.
Result of Action
Given the reported pharmacological properties of pyridazinone derivatives , it’s likely that these compounds exert their effects at the molecular and cellular levels by modulating the activity of their target proteins, thereby altering cellular functions and physiological processes.
Orientations Futures
Pyridazin-3(2H)-one derivatives have shown diverse pharmacological activities, suggesting that this privileged skeleton should be extensively studied for therapeutic benefits . The recent advances in the chemistry of pyridazine, an important representative of six-membered nitrogen heterocycles, further suggest potential future directions .
Propriétés
IUPAC Name |
2-(3-aminopropyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGUGFSSJHJYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)


amine](/img/structure/B1517587.png)
amine](/img/structure/B1517589.png)

![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)



![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)

![N-[(2-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1517604.png)